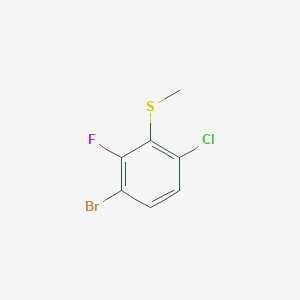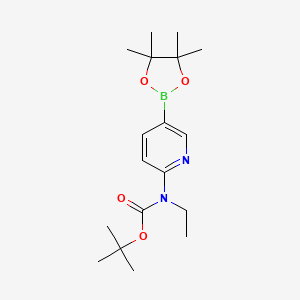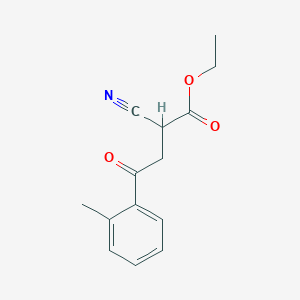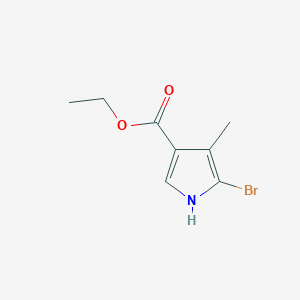
5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%
Vue d'ensemble
Description
“5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There are various methods for the synthesis of pyrrole derivatives, such as the catalytic protodeboronation of pinacol boronic esters2. However, the specific synthesis process for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques, but the specific structure for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not provided in the available resources.Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation2. However, the specific chemical reactions involving “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like density, boiling point, vapor pressure, etc. However, the specific physical and chemical properties for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” are not provided in the available resources3.Safety And Hazards
Information about the safety and hazards of a compound is crucial for handling and storage. However, the specific safety and hazards information for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not provided in the available resources1.
Orientations Futures
The future directions for research on “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
Propriétés
IUPAC Name |
ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKUDVGMDUOWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736050 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
874496-31-8 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

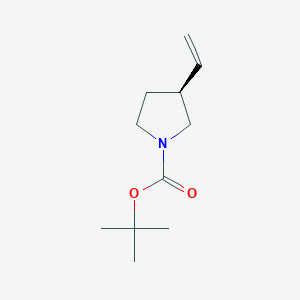
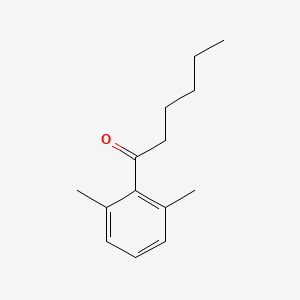

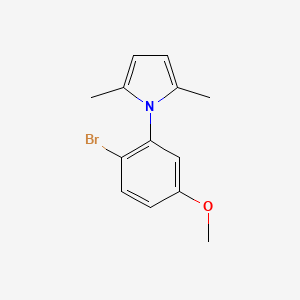

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

